

# A Technical Chronicle: The Discovery and Elucidation of Glutathione in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a comprehensive historical account of the discovery of **glutathione** (GSH), with a specific focus on its initial identification and characterization in yeast (Saccharomyces cerevisiae). Tailored for researchers, scientists, and professionals in drug development, this document details the pivotal experiments, presents key quantitative data, and illustrates the biochemical pathways and historical timelines through precise visualizations.

# Introduction: The Unveiling of a "Sulfur-Loving" Molecule

The story of **glutathione** begins not with a clear discovery, but with the observation of a unique biochemical activity in yeast. In 1888, the French researcher J. de Rey-Pailhade was studying yeast metabolism when he identified a substance capable of reducing elemental sulfur to hydrogen sulfide at room temperature.[1][2] Intrigued by this affinity for sulfur, he named the compound "philothion," derived from the Greek words philos (love) and theion (sulfur).[1][3][4] This discovery marked the first recognition of a non-protein thiol compound that played a significant role in cellular redox reactions, a property prophetically anticipated in de Rey-Pailhade's original papers.

For over three decades, the precise nature of philothion remained elusive. It was the seminal work of Sir Frederick Gowland Hopkins that brought the molecule back into the scientific spotlight. In 1921, Hopkins isolated a substance from yeast and animal tissues that he named



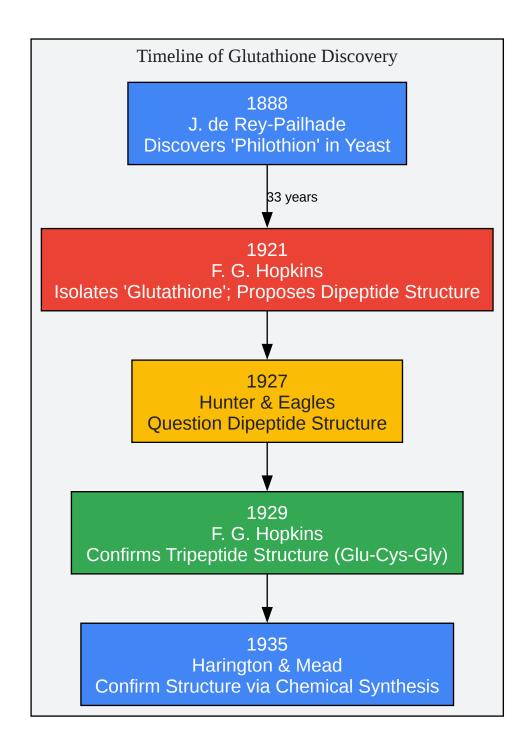




"glutathione." His initial structural hypothesis, however, proposed it to be a dipeptide of glutamic acid and cysteine. This conclusion was later challenged by researchers Hunter and Eagles in 1927, who suggested a tripeptide structure. In a landmark 1929 paper, Hopkins revised his initial findings, confirming that glutathione was indeed a tripeptide composed of glutamate, cysteine, and glycine. The definitive chemical structure, including the unique gamma peptide linkage between glutamate and cysteine, was finally confirmed through synthesis by Harington and Mead in 1935.

This timeline of discovery laid the foundation for understanding **glutathione**'s central role as a major cellular antioxidant and redox buffer in yeast and virtually all other forms of life.





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**Figure 1:** Key milestones in the discovery and structural elucidation of **glutathione**.

## Quantitative Analysis of Glutathione in Yeast

Early research provided the first quantitative estimates of **glutathione** in yeast, which have been refined over the century with advanced analytical techniques. Hopkins, in his 1929 work,



noted a significant concentration of 0.1% or greater by weight in yeast. Modern studies confirm that **glutathione** is present in high concentrations, establishing its role as the most abundant non-protein thiol.

Parameter	Reported Value	Yeast Strain/Condition	Reference
Historical Concentration	≥ 0.1 wt%	Saccharomyces cerevisiae (Brewer's Yeast)	Hopkins, 1929
Modern Intracellular Conc.	Up to 10 mM	Saccharomyces cerevisiae	Penninckx, 2002
Cellular Dry Weight	Up to 1%	Wild strains of S. cerevisiae	De Vero et al.
Subcellular Distribution	Highest in Mitochondria	Saccharomyces cerevisiae	Zechmann et al., 2011
Engineered Strain Yield	6.1 - 15.8 mg/g-DCW	Mutant S. cerevisiae Sa-59	Kang et al.
Engineered Strain (Fed-batch)	216.50 mg/L	Engineered S. cerevisiae W303- 1b/FGP	Gong et al., 2015
Reduced vs. Oxidized Form	> 90% in reduced form (GSH)	Healthy yeast cells	Li et al.

Table 1: Summary of quantitative data for **glutathione** in yeast from historical and modern studies. (DCW: Dry Cell Weight).

### **Key Experimental Protocols**

The characterization of **glutathione** was dependent on the development of novel biochemical methods. Below are detailed protocols for two key historical experiments, alongside a modern standard for quantification.



# Protocol 1: De Rey-Pailhade's "Philothion" Activity Assay (c. 1888)

This qualitative protocol describes the foundational experiment demonstrating the sulfurreducing property of yeast extracts.

#### • Preparation of Yeast Extract:

- A fresh culture of brewer's yeast (Saccharomyces cerevisiae) is washed and pressed to remove excess water.
- The yeast paste is ground with sand or subjected to mechanical disruption to lyse the cells.
- The resulting slurry is mixed with water and centrifuged to obtain a cell-free extract.

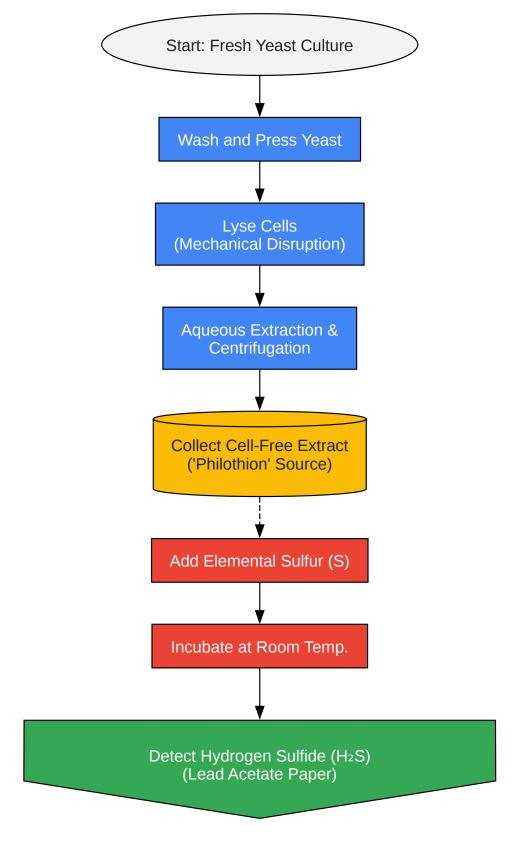
#### Reduction Assay:

- A small amount of finely powdered elemental sulfur is added to the yeast extract in a test tube.
- The mixture is incubated at room temperature.

#### Detection:

- The production of hydrogen sulfide (H<sub>2</sub>S) is detected by its characteristic rotten egg smell or by placing a lead acetate paper strip at the mouth of the tube. A darkening of the paper (formation of lead sulfide) indicates the presence of H<sub>2</sub>S.
- This reaction demonstrated the presence of a heat-labile, water-soluble substance in yeast capable of reducing sulfur.





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Figure 2: Experimental workflow for demonstrating "philothion" activity in yeast extracts.



# Protocol 2: Hopkins' Glutathione Isolation and Purification (c. 1921-1929)

This protocol is a generalized representation of the methods used by Hopkins to isolate **glutathione** from yeast.

#### Initial Extraction:

- Large quantities of brewer's yeast are boiled in water to denature enzymes and extract soluble components.
- The suspension is filtered to remove cell debris, yielding a clear extract.

#### Precipitation of Impurities:

- The extract is treated with lead acetate to precipitate proteins and other impurities. The solution is filtered.
- Mercuric sulfate is then added to the filtrate. Glutathione forms an insoluble mercury salt,
   which precipitates out of the solution.

#### Isolation of Glutathione:

- The mercury-**glutathione** precipitate is collected by filtration.
- The precipitate is suspended in water, and hydrogen sulfide (H<sub>2</sub>S) gas is bubbled through the suspension. This decomposes the mercury salt, precipitating mercury as mercuric sulfide and releasing free glutathione into the solution.

#### Final Purification:

- The solution is filtered to remove the mercuric sulfide.
- The resulting filtrate, containing crude glutathione, is further purified by fractional crystallization, often using ethanol to precipitate the final product.
- The purity of the crystalline product was assessed by measuring its sulfur content and other chemical properties.



## Protocol 3: Modern Quantification via DTNB-GSSG Reductase Recycling Assay

This enzymatic recycling assay (Tietze assay) is a standard modern method for quantifying total **glutathione** (GSH + GSSG).

- Sample Preparation:
  - Yeast cells are harvested and lysed in an assay buffer (e.g., phosphate buffer with EDTA).
  - The lysate is deproteinized, typically by adding 5-sulfosalicylic acid (SSA) followed by centrifugation. The supernatant is collected for analysis.
- Assay Reaction:
  - In a microplate well, the sample supernatant is mixed with the reaction cocktail containing:
    - Phosphate-EDTA buffer.
    - DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), or Ellman's reagent).
    - NADPH.
    - Glutathione Reductase (GR).
- Principle of Measurement:
  - GSH in the sample reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is a
    yellow-colored compound, and the mixed disulfide GSSG-TNB.
  - GSSG (both originally in the sample and formed from the reaction) is reduced back to
     GSH by **qlutathione** reductase, using NADPH as a cofactor.
  - This newly formed GSH reacts with more DTNB, creating a cycle that results in the continuous production of TNB.
- Quantification:

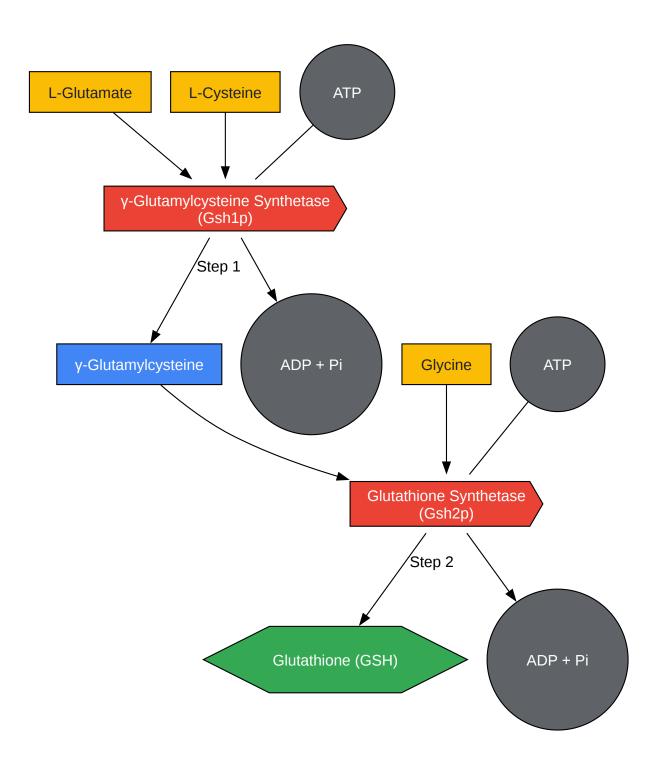


- The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.
- The rate is directly proportional to the concentration of total **glutathione** in the sample.
   The concentration is determined by comparing the sample's reaction rate to a standard curve prepared with known concentrations of GSH.

### **Biochemical Pathways in Yeast**

Subsequent research following the structural elucidation of **glutathione** focused on its metabolism. In Saccharomyces cerevisiae, **glutathione** is synthesized in the cytoplasm in two ATP-dependent steps, governed by two key enzymes encoded by the GSH1 and GSH2 genes.



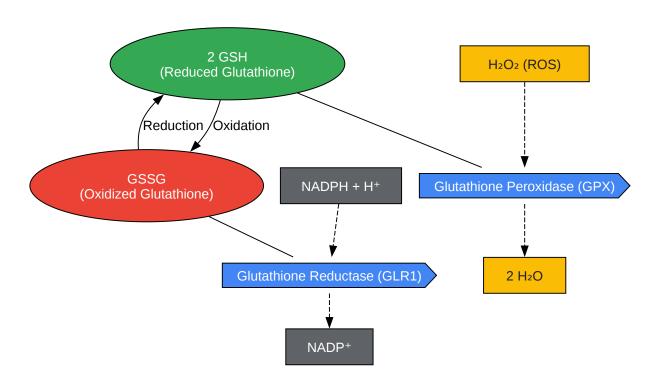


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Figure 3: The two-step enzymatic biosynthesis of glutathione in Saccharomyces cerevisiae.



The primary function of **glutathione** as a redox buffer is maintained by the **glutathione** redox cycle. This cycle allows GSH to neutralize reactive oxygen species (ROS) and be regenerated in its reduced, active form.



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Figure 4: The glutathione redox cycle in yeast, showing the roles of key enzymes.

### Conclusion

From the initial observation of "philothion" in yeast to the detailed mapping of its synthesis and redox cycling, the history of **glutathione** is a testament to over a century of biochemical inquiry. Yeast has served as an indispensable model organism throughout this journey, providing the initial source for discovery and continuing to be a critical system for studying **glutathione**'s roles in oxidative stress, detoxification, and cellular homeostasis. The foundational work detailed herein continues to inform modern research in fields ranging from metabolic



engineering and biotechnology to the development of therapeutics targeting redox-sensitive pathways.

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- To cite this document: BenchChem. [A Technical Chronicle: The Discovery and Elucidation of Glutathione in Yeast]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108866#history-of-glutathione-discovery-in-yeast]

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